Dual Pathway Inhibition: ER-34122 Suppresses Both LTB4 and PGE2 Generation in Arachidonic Acid-Induced Ear Inflammation
In the arachidonic acid-induced mouse ear inflammation model, ER-34122 demonstrated simultaneous suppression of both 5-LOX-derived leukotrienes (LTB4, LTC4) and COX-derived prostaglandin E2 (PGE2). In contrast, the COX inhibitor indomethacin inhibited only PGE2 generation without affecting leukotriene levels, while the 5-LOX inhibitor zileuton inhibited leukotrienes but not PGE2. This dual inhibition profile distinguishes ER-34122 from single-pathway agents [1].
| Evidence Dimension | Inhibition of eicosanoid generation (LTB4 and PGE2) in arachidonic acid-induced ear inflammation |
|---|---|
| Target Compound Data | ER-34122 inhibited both LTB4 (5-LOX product) and PGE2 (COX product) generation; at 3 mg/kg p.o., ER-34122 significantly reduced both parameters. |
| Comparator Or Baseline | Indomethacin (COX inhibitor) inhibited only PGE2 generation, not LTB4. Zileuton (5-LOX inhibitor) inhibited LTB4 but not PGE2. |
| Quantified Difference | Qualitative difference in eicosanoid profile: ER-34122 reduced both LTB4 and PGE2; indomethacin reduced only PGE2; zileuton reduced only LTB4. |
| Conditions | Balb/c mouse model; oral administration 1 hour prior to topical arachidonic acid application (0.3-10 mg/kg ER-34122; 0.3-3 mg/kg indomethacin; 10-100 mg/kg zileuton). |
Why This Matters
Procurement of ER-34122 ensures that both arms of the arachidonic acid cascade are simultaneously suppressed, avoiding the incomplete pathway coverage and compensatory shunting observed with single-target inhibitors.
- [1] Horizoe T, Nagakura N, Chiba K, Shirota H, Shinoda M, Kobayashi N, Numata H, Okamoto Y, Kobayashi S. ER-34122, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model. Inflamm Res. 1998;47(10):375-383. doi:10.1007/s000110050347. View Source
